

Beta-Carotene Supplementation: A Comparative Meta-Analysis of Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Beta-Carotene*

Cat. No.: *B1666861*

[Get Quote](#)

A detailed examination of major randomized controlled trials reveals that **beta-carotene** supplementation does not confer the preventative health benefits once anticipated for cancer and cardiovascular disease. In certain high-risk populations, it may even increase the risk of adverse outcomes. This guide provides a comprehensive comparison of the methodologies and results from key clinical trials for researchers, scientists, and drug development professionals.

Observational studies have long suggested a correlation between diets rich in fruits and vegetables, and consequently high in **beta-carotene**, and a lower incidence of chronic diseases. This led to the hypothesis that supplemental **beta-carotene** could offer a chemopreventive effect. However, a substantial body of evidence from large-scale, randomized controlled trials has largely refuted this, and in some cases, revealed unexpected harm. This report synthesizes the findings from seminal clinical trials to provide a clear, data-driven comparison of the efficacy and safety of **beta-carotene** supplementation.

Comparative Analysis of Key Clinical Trials

The following tables summarize the key characteristics and outcomes of five major randomized controlled trials that have significantly influenced the current understanding of **beta-carotene** supplementation.

Table 1: Overview of Major Beta-Carotene Clinical Trials

Trial	Full Name	Participants (n)	Population Characteristics	Intervention	Duration
ATBC	Alpha-Tocopherol, Beta-Carotene Cancer Prevention Study	29,133	Male smokers	20 mg/day beta-carotene	5-8 years
CARET	Beta-Carotene and Retinol Efficacy Trial	18,314	Male and female smokers and asbestos-exposed workers	30 mg/day beta-carotene & 25,000 IU/day retinol	~4 years
PHS	Physicians' Health Study	22,071	Male physicians	50 mg/alternate day beta-carotene	~12 years
Linxian	General Population Nutrition Intervention Trial	29,584	General population in a nutritionally deficient area	15 mg/day beta-carotene, 30 mg vitamin E & 50 µg selenium	~5.25 years
WHS	Women's Health Study	39,876	Female health professionals	50 mg/alternate day beta-carotene	~2.1 years

Table 2: Primary Outcomes of Beta-Carotene Supplementation in Major Clinical Trials

Trial	Outcome	Beta-Carotene Group Events	Placebo Group Events	Relative Risk (95% CI)	Conclusion
ATBC	Lung Cancer Incidence	Not specified	Not specified	1.16 (1.02 - 1.33)[1]	Increased risk
All-Cause Mortality	Not specified	Not specified	1.08 (1.01 - 1.16)[1]	Increased risk	
CARET	Lung Cancer Incidence	Not specified	Not specified	1.28 (1.04 - 1.57)[1]	Increased risk
All-Cause Mortality	Not specified	Not specified	1.17 (1.03 - 1.33)[1]	Increased risk	
Cardiovascular Disease Mortality	Not specified	Not specified	1.26 (0.99 - 1.61)[1]	Trend towards increased risk	
PHS	Malignant Neoplasms	1,273	1,293	0.98 (0.91 - 1.06)[2]	No effect
Cardiovascular Disease	Not specified	Not specified	No significant difference[2]	No effect	
Linxian	Total Mortality	Not specified	Not specified	0.91 (0.84 - 0.99)[3]	Reduced risk (with vitamin E & selenium)
Cancer Mortality	Not specified	Not specified	0.87 (0.75 - 1.00)[3]	Reduced risk (with vitamin E & selenium)	
WHS	Cancer Incidence	378	369	1.03 (0.89 - 1.18)[4]	No effect
Cardiovascular Disease	116 (combined	102 (combined	No significant difference[4]	No effect	

endpoint)

endpoint)

Detailed Experimental Protocols

A defining feature of robust clinical research is a meticulously planned and executed experimental protocol. The following sections detail the methodologies of the key trials cited.

Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study

The ATBC study was a randomized, double-blind, placebo-controlled primary prevention trial with a 2x2 factorial design.^[1] It enrolled 29,133 male smokers aged 50 to 69 years in Finland.^[1] Participants were randomly assigned to one of four groups: 50 mg/day of alpha-tocopherol, 20 mg/day of **beta-carotene**, both, or a placebo.^[1] The intervention period lasted for five to eight years.^[1]

Beta-Carotene and Retinol Efficacy Trial (CARET)

CARET was a randomized, double-blind, placebo-controlled trial involving 18,314 participants at high risk for lung cancer, including smokers and asbestos-exposed workers.^[1] The active intervention group received a combination of 30 mg of **beta-carotene** and 25,000 IU of retinyl palmitate daily.^[1] The trial was stopped ahead of schedule after a mean follow-up of four years due to clear evidence of harm.^[1]

Physicians' Health Study (PHS)

The PHS was a randomized, double-blind, placebo-controlled trial with a 2x2 factorial design, testing the effects of aspirin and **beta-carotene**. The study enrolled 22,071 U.S. male physicians aged 40 to 84.^[2] Participants in the **beta-carotene** arm received 50 mg of **beta-carotene** on alternate days.^[2] The trial had a mean follow-up of approximately 12 years.^[2]

Linxian General Population Nutrition Intervention Trial

This randomized, double-blind, placebo-controlled trial was conducted in a region of China with a nutritionally deficient population and high rates of esophageal and stomach cancer. The trial had a fractional factorial design and enrolled 29,584 adults. One of the intervention arms

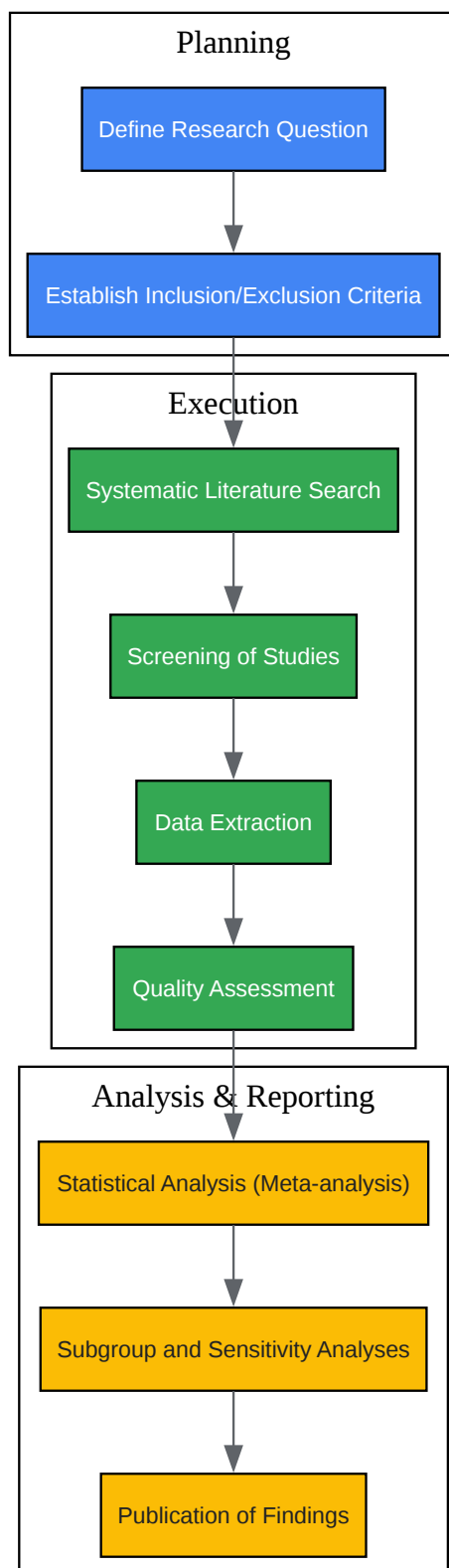
included a combination of 15 mg **beta-carotene**, 30 mg vitamin E, and 50 µg selenium taken daily for about 5.25 years.^{[5][6]}

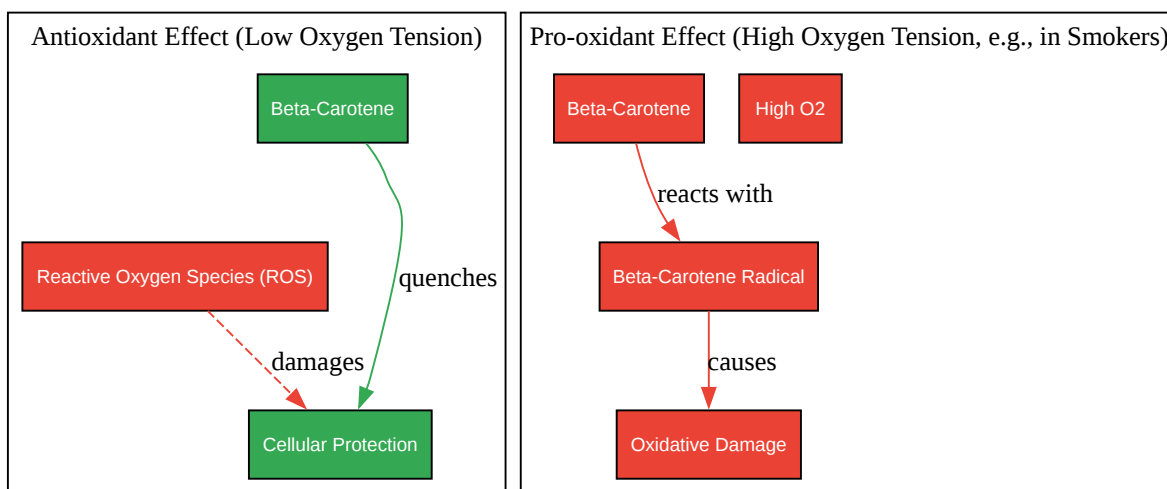
Women's Health Study (WHS)

The WHS was a randomized, double-blind, placebo-controlled trial with a 2x2x2 factorial design, initially evaluating low-dose aspirin, vitamin E, and **beta-carotene** in 39,876 female health professionals aged 45 years or older.^[4] The **beta-carotene** arm of the study, with a dosage of 50 mg on alternate days, was terminated early after a median treatment duration of 2.1 years.^[4]

Visualizing the Research Process and Biological Pathways

To better understand the flow of a meta-analysis and the proposed biological role of **beta-carotene**, the following diagrams are provided.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Physicians' Health Study (Beta carotene component) - American College of Cardiology [acc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Beta-carotene supplementation and incidence of cancer and cardiovascular disease: the Women's Health Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Total and Cancer Mortality After Supplementation With Vitamins and Minerals: Follow-up of the Linxian General Population Nutrition Intervention Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design of Physicians' Health Study II--a randomized trial of beta-carotene, vitamins E and C, and multivitamins, in prevention of cancer, cardiovascular disease, and eye disease, and

review of results of completed trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Beta-Carotene Supplementation: A Comparative Meta-Analysis of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666861#a-meta-analysis-of-beta-carotene-supplementation-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com